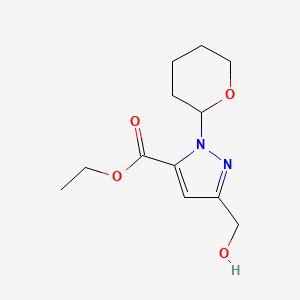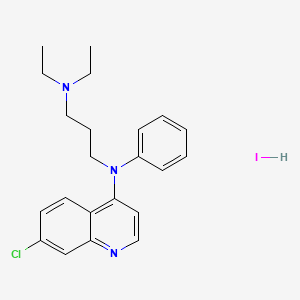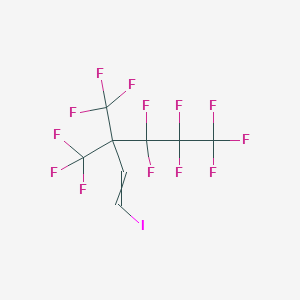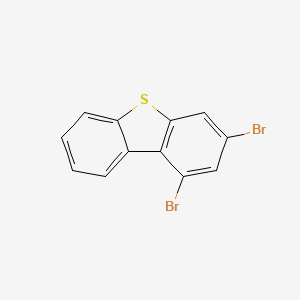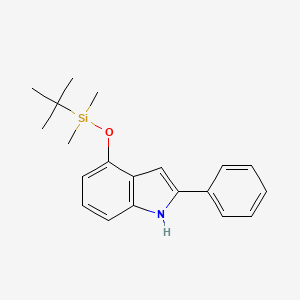
4-t-Butyldimethylsilyoxy-2-phenylindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-t-Butyldimethylsilyoxy-2-phenylindole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a phenyl group attached to the indole ring and a tert-butyldimethylsilyloxy group, which provides steric protection and enhances its stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-t-Butyldimethylsilyoxy-2-phenylindole typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride. The phenyl group can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, using phenylboronic acid and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. The use of high-throughput screening and optimization of reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-t-Butyldimethylsilyoxy-2-phenylindole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to produce alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
4-t-Butyldimethylsilyoxy-2-phenylindole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-t-Butyldimethylsilyoxy-2-phenylindole involves its interaction with various molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, including serotonin and dopamine receptors. This binding can modulate neurotransmitter activity and influence various physiological processes. Additionally, the compound’s steric protection provided by the tert-butyldimethylsilyloxy group enhances its stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(tert-Butyldimethylsilyloxy)benzaldehyde
- 4-(tert-Butyldimethylsilyloxy)phenylboronic acid
- 4-(tert-Butyldimethylsilyloxy)-1-butyne
Uniqueness
4-t-Butyldimethylsilyoxy-2-phenylindole is unique due to its specific substitution pattern, which combines the indole nucleus with a phenyl group and a tert-butyldimethylsilyloxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
189120-02-3 |
|---|---|
Fórmula molecular |
C20H25NOSi |
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-[(2-phenyl-1H-indol-4-yl)oxy]silane |
InChI |
InChI=1S/C20H25NOSi/c1-20(2,3)23(4,5)22-19-13-9-12-17-16(19)14-18(21-17)15-10-7-6-8-11-15/h6-14,21H,1-5H3 |
Clave InChI |
MQECNWHXGKPGIX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=CC=CC2=C1C=C(N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


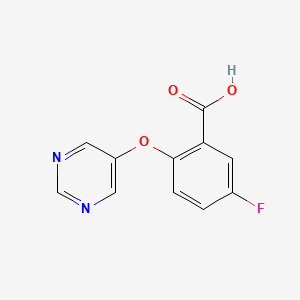
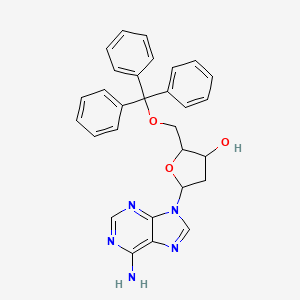
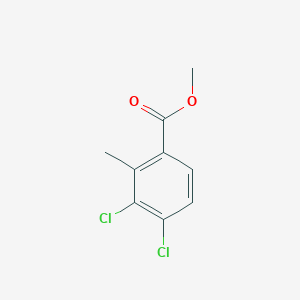
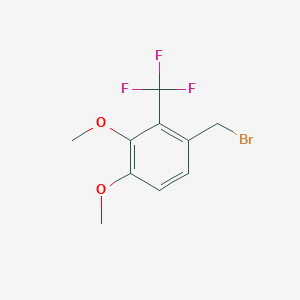
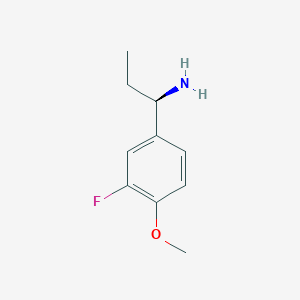
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13989111.png)
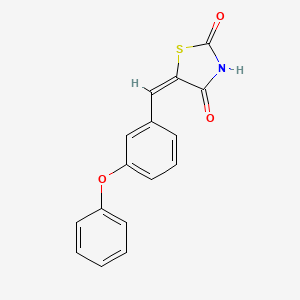
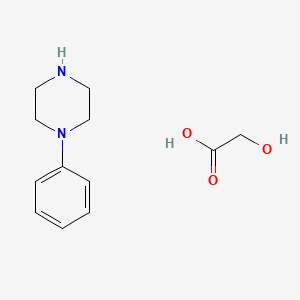

![4-(3-Nitro-phenoxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B13989131.png)
